(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine
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Overview
Description
(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core structure. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically include the use of bromohydrazone intermediates, triazinium dicyanomethylide formation, and transition metal-mediated synthesis .
Industrial Production Methods
Industrial production of this compound often involves scalable methodologies that ensure high yield and purity. For example, a two-vessel-operated process using pyrrole, chloramine, and formamidine acetate has been developed to produce the triazine moiety efficiently . This method is advantageous for large-scale production due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain kinases involved in cancer cell proliferation by binding to their active sites and blocking their activity . This inhibition disrupts the signaling pathways essential for cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features.
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Another brominated derivative with comparable properties.
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one: A related compound with a different substitution pattern.
Uniqueness
(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine is unique due to its specific substitution at the 2-position with a methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and development .
Properties
Molecular Formula |
C7H7BrN4 |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
(6-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine |
InChI |
InChI=1S/C7H7BrN4/c8-5-1-6-3-10-7(2-9)11-12(6)4-5/h1,3-4H,2,9H2 |
InChI Key |
CQDQJBNLKIILHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NN2C=C1Br)CN |
Origin of Product |
United States |
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